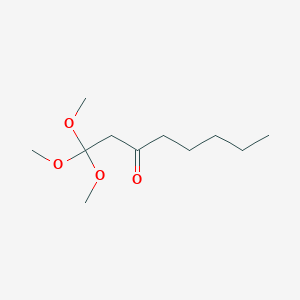
1,1,1-Trimethoxyoctan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethoxyoctan-3-one is an organic compound with the molecular formula C11H24O3 It is a derivative of octane, characterized by the presence of three methoxy groups attached to the first carbon and a ketone group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxyoctan-3-one can be synthesized through several methods. One common approach involves the reaction of octan-3-one with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the trimethoxy derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trimethoxyoctan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trimethoxyoctan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism by which 1,1,1-trimethoxyoctan-3-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The methoxy groups and ketone functionality play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1,1,1-Trimethoxyethane: Similar in structure but with a shorter carbon chain.
1,1,1-Trimethoxypropane: Another similar compound with a three-carbon chain.
1,1,1-Trimethoxybutane: A four-carbon chain analog.
Uniqueness: 1,1,1-Trimethoxyoctan-3-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other trimethoxy compounds may not be as effective.
Properties
CAS No. |
61539-57-9 |
|---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1,1,1-trimethoxyoctan-3-one |
InChI |
InChI=1S/C11H22O4/c1-5-6-7-8-10(12)9-11(13-2,14-3)15-4/h5-9H2,1-4H3 |
InChI Key |
YVKATDRONPGKRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















